3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide
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Overview
Description
3-Cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide is a chemical compound that has garnered significant attention in scientific research due to its potential therapeutic applications. This compound is characterized by its complex structure, which includes a cyclohexyl group, a dihydroimidazo[2,1-b]thiazol moiety, and a phenyl ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide typically involves multiple steps, starting with the preparation of the dihydroimidazo[2,1-b]thiazol core. This core can be synthesized through a cyclization reaction involving appropriate precursors such as thiazoles and imidazoles
Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and optimized reaction conditions to ensure high yield and purity. The process would be designed to minimize waste and maximize efficiency, often involving continuous flow chemistry and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions: This compound can undergo a variety of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles and leaving groups.
Major Products Formed:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of different substituted derivatives depending on the nucleophile used.
Scientific Research Applications
This compound has shown potential in various scientific research applications, including chemistry, biology, medicine, and industry. Its unique structure makes it a candidate for drug development, particularly in the field of medicinal chemistry. It may also be used as a building block for the synthesis of more complex molecules.
Mechanism of Action
When compared to similar compounds, 3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide stands out due to its unique structural features. Similar compounds may include other derivatives of imidazo[2,1-b]thiazoles or cyclohexyl-containing molecules. The uniqueness of this compound lies in its specific arrangement of functional groups, which may confer distinct biological activities.
Comparison with Similar Compounds
Imidazo[2,1-b]thiazole derivatives
Cyclohexyl-containing compounds
Phenyl-substituted imidazoles
This comprehensive overview provides a detailed understanding of 3-cyclohexyl-N-(4-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)propanamide, highlighting its synthesis, reactions, applications, and unique properties. Further research and development may unlock its full potential in various scientific and industrial fields.
Properties
IUPAC Name |
3-cyclohexyl-N-[4-(2,3-dihydroimidazo[2,1-b][1,3]thiazol-6-yl)phenyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25N3OS/c24-19(11-6-15-4-2-1-3-5-15)21-17-9-7-16(8-10-17)18-14-23-12-13-25-20(23)22-18/h7-10,14-15H,1-6,11-13H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JQCDYXJGOAZYKV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CCC(=O)NC2=CC=C(C=C2)C3=CN4CCSC4=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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